4-Acetoxy-3-methoxycinnamaldehyde 4-Acetoxy-3-methoxycinnamaldehyde 4-Acetoxy-3-methoxycinnamaldehyde is a cinnamaldehyde derivative. It is an organic building block useful in chemical synthesis.
4-acetoxy-3-methoxy-trans-cinnamaldehyde is a member of the class of cinnamaldehydes that is cinnamaldehyde substituted by an acetoxy group at position 4 and a methoxy group at position 3 respectively. It is a member of cinnamaldehydes, a monomethoxybenzene and a member of phenyl acetates. It derives from an (E)-cinnamaldehyde.
Brand Name: Vulcanchem
CAS No.: 83071-67-4
VCID: VC3792835
InChI: InChI=1S/C12H12O4/c1-9(14)16-11-6-5-10(4-3-7-13)8-12(11)15-2/h3-8H,1-2H3/b4-3+
SMILES: CC(=O)OC1=C(C=C(C=C1)C=CC=O)OC
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol

4-Acetoxy-3-methoxycinnamaldehyde

CAS No.: 83071-67-4

Cat. No.: VC3792835

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

4-Acetoxy-3-methoxycinnamaldehyde - 83071-67-4

Specification

CAS No. 83071-67-4
Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
IUPAC Name [2-methoxy-4-[(E)-3-oxoprop-1-enyl]phenyl] acetate
Standard InChI InChI=1S/C12H12O4/c1-9(14)16-11-6-5-10(4-3-7-13)8-12(11)15-2/h3-8H,1-2H3/b4-3+
Standard InChI Key VEKAJHBFBMWJKI-ARJAWSKDSA-N
Isomeric SMILES CC(=O)OC1=C(C=C(C=C1)/C=C\C=O)OC
SMILES CC(=O)OC1=C(C=C(C=C1)C=CC=O)OC
Canonical SMILES CC(=O)OC1=C(C=C(C=C1)C=CC=O)OC

Introduction

Chemical and Structural Properties

Molecular Structure

4-Acetoxy-3-methoxycinnamaldehyde (C₁₂H₁₂O₄) features a trans-cinnamaldehyde backbone substituted with an acetoxy group (-OAc) at position 4 and a methoxy group (-OMe) at position 3. The E-configuration of the α,β-unsaturated aldehyde moiety is critical for its biological activity . The SMILES notation for the compound is CC(=O)OC1=C(C=C(C=C1)/C=C/C=O)OC, and its InChIKey is VEKAJHBFBMWJKI-ONEGZZNKSA-N .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight220.22 g/mol
Melting Point97–100°C
Boiling Point342.7 ± 27.0°C (Predicted)
Density1.162 ± 0.06 g/cm³
Vapor Density>0 (vs air)

Spectroscopic Characterization

  • NMR: The compound exhibits characteristic signals for the acetoxy (δ ~2.3 ppm, singlet) and methoxy (δ ~3.9 ppm, singlet) groups, alongside aromatic protons (δ ~6.8–7.5 ppm) and the α,β-unsaturated aldehyde proton (δ ~9.6 ppm) .

  • MS: The molecular ion peak appears at m/z 220.07 (M⁺), with fragmentation patterns consistent with loss of acetyl (-60 amu) and methoxy (-31 amu) groups .

Synthesis and Production

Traditional Synthesis via Aldol Condensation

The conventional method involves aldol condensation between isovanillin (3-methoxy-4-hydroxybenzaldehyde) and vinyl acetate in aqueous sodium hydroxide. This route yields 4-acetoxy-3-methoxycinnamaldehyde but suffers from moderate efficiency (~60% yield) due to side reactions and hydrolysis .

Isovanillin+Vinyl AcetateNaOH (aq)4-Acetoxy-3-methoxycinnamaldehyde\text{Isovanillin} + \text{Vinyl Acetate} \xrightarrow{\text{NaOH (aq)}} \text{4-Acetoxy-3-methoxycinnamaldehyde}

Green Synthesis Using Calcium Oxide-Ethanol

A sustainable alternative employs calcium oxide (CaO) as a heterogeneous catalyst in ethanol, achieving yields exceeding 85% . This method reduces environmental impact and improves scalability:

  • Reaction Conditions: Isovanillin (1 eq), vinyl acetate (1.2 eq), CaO (10 mol%), ethanol, 80°C, 6 h.

  • Workup: Filtration, solvent evaporation, and recrystallization from ethanol-water.

Table 2: Comparison of Synthesis Methods

ParameterTraditional (NaOH)Green (CaO-Ethanol)
Yield60%85%
Reaction Time8 h6 h
Environmental ImpactHigh (aqueous waste)Low (recyclable catalyst)

Biological and Pharmacological Activities

Anti-inflammatory Effects

4-Acetoxy-3-methoxycinnamaldehyde derivatives, such as HB2, exhibit potent anti-inflammatory activity by inhibiting nitric oxide (NO) and prostaglandin E₂ (PGE₂) production in RAW 264.7 macrophages (IC₅₀ = 12.3 μM for NO) . In vivo studies demonstrate dose-dependent reduction in carrageenan-induced paw edema (up to 68% at 50 mg/kg) .

Immunomodulatory Actions

In a murine model of atopic dermatitis, oral administration (10 mg/kg/day) reduced skin inflammation by 45% via suppression of T cell activation and keratinocyte hyperproliferation . The mechanism involves downregulation of NF-κB and STAT3 signaling pathways .

Pharmacological Mechanisms

Enzyme Inhibition

  • Aromatase: 4-Acetoxy-3-methoxycinnamaldehyde inhibits estrogen biosynthesis by binding to aromatase (Ki = 0.8 μM), making it a candidate for hormone-dependent cancers .

  • Calreticulin Transacetylase (CRTAase): The compound modulates CRTAase activity, enhancing glutathione S-transferase (GST) inhibition by 40% .

Cellular Signaling Pathways

  • JNK/NF-κB: Suppression of JNK phosphorylation (by 70%) and NF-κB nuclear translocation (by 55%) underlies its anti-inflammatory and antitumor effects .

  • FSP1 Upregulation: Metabolites increase ferroptosis suppressor protein 1 (FSP1) levels, protecting neurons from oxidative damage (EC₅₀ = 1.7 μM) .

Applications in Organic Synthesis

The compound serves as a key intermediate in synthesizing:

  • Polymer-Bound Derivatives: Used in solid-phase organic synthesis for combinatorial libraries .

  • Antiviral Nucleosides: Modified to create influenza inhibitors (e.g., 18c) with EC₅₀ values <1 μM .

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